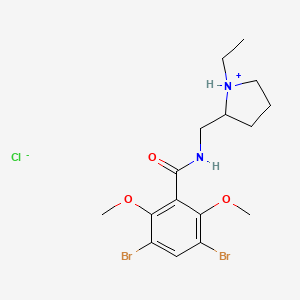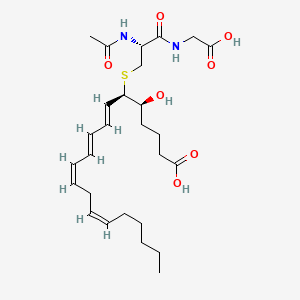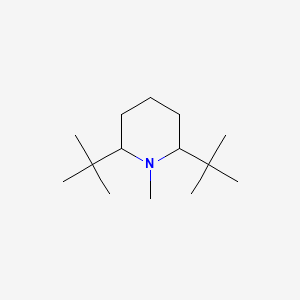![molecular formula C20H22N2O B14415059 2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide CAS No. 82227-30-3](/img/structure/B14415059.png)
2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide typically involves the reaction of piperidine derivatives with diphenylmethylidene compounds under specific conditions. One common method involves the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include rhodium (I) complexes, pinacol borane, and other catalysts that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the dearomatization/hydrogenation process can yield highly diastereoselective products .
Aplicaciones Científicas De Investigación
2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been found to bind to DNA via intercalation, which can affect various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide include:
Methoxyacetylfentanyl: A fentanyl derivative with similar structural features.
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the diphenylmethylidene and piperidine moieties, which confer specific chemical and biological properties .
Propiedades
Número CAS |
82227-30-3 |
|---|---|
Fórmula molecular |
C20H22N2O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-(4-benzhydrylidenepiperidin-1-yl)acetamide |
InChI |
InChI=1S/C20H22N2O/c21-19(23)15-22-13-11-18(12-14-22)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,11-15H2,(H2,21,23) |
Clave InChI |
PYLIHDMLWFFCPB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)




![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)


![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
